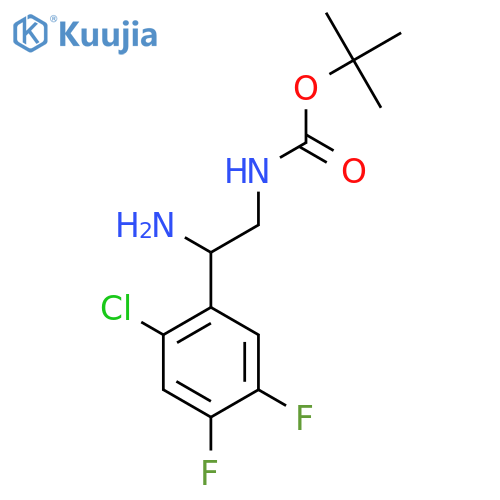

Cas no 1270532-72-3 (tert-butyl N-2-amino-2-(2-chloro-4,5-difluorophenyl)ethylcarbamate)

tert-butyl N-2-amino-2-(2-chloro-4,5-difluorophenyl)ethylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-2-amino-2-(2-chloro-4,5-difluorophenyl)ethylcarbamate

- EN300-1881482

- tert-butyl N-[2-amino-2-(2-chloro-4,5-difluorophenyl)ethyl]carbamate

- 1270532-72-3

-

- インチ: 1S/C13H17ClF2N2O2/c1-13(2,3)20-12(19)18-6-11(17)7-4-9(15)10(16)5-8(7)14/h4-5,11H,6,17H2,1-3H3,(H,18,19)

- InChIKey: UKYPDQHWUOEJLB-UHFFFAOYSA-N

- SMILES: ClC1C=C(C(=CC=1C(CNC(=O)OC(C)(C)C)N)F)F

計算された属性

- 精确分子量: 306.0946618g/mol

- 同位素质量: 306.0946618g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 20

- 回転可能化学結合数: 5

- 複雑さ: 339

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4Ų

- XLogP3: 2.3

tert-butyl N-2-amino-2-(2-chloro-4,5-difluorophenyl)ethylcarbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1881482-0.1g |

tert-butyl N-[2-amino-2-(2-chloro-4,5-difluorophenyl)ethyl]carbamate |

1270532-72-3 | 0.1g |

$993.0 | 2023-09-18 | ||

| Enamine | EN300-1881482-0.5g |

tert-butyl N-[2-amino-2-(2-chloro-4,5-difluorophenyl)ethyl]carbamate |

1270532-72-3 | 0.5g |

$1084.0 | 2023-09-18 | ||

| Enamine | EN300-1881482-10.0g |

tert-butyl N-[2-amino-2-(2-chloro-4,5-difluorophenyl)ethyl]carbamate |

1270532-72-3 | 10g |

$4667.0 | 2023-06-01 | ||

| Enamine | EN300-1881482-5.0g |

tert-butyl N-[2-amino-2-(2-chloro-4,5-difluorophenyl)ethyl]carbamate |

1270532-72-3 | 5g |

$3147.0 | 2023-06-01 | ||

| Enamine | EN300-1881482-2.5g |

tert-butyl N-[2-amino-2-(2-chloro-4,5-difluorophenyl)ethyl]carbamate |

1270532-72-3 | 2.5g |

$2211.0 | 2023-09-18 | ||

| Enamine | EN300-1881482-0.05g |

tert-butyl N-[2-amino-2-(2-chloro-4,5-difluorophenyl)ethyl]carbamate |

1270532-72-3 | 0.05g |

$948.0 | 2023-09-18 | ||

| Enamine | EN300-1881482-5g |

tert-butyl N-[2-amino-2-(2-chloro-4,5-difluorophenyl)ethyl]carbamate |

1270532-72-3 | 5g |

$3273.0 | 2023-09-18 | ||

| Enamine | EN300-1881482-1.0g |

tert-butyl N-[2-amino-2-(2-chloro-4,5-difluorophenyl)ethyl]carbamate |

1270532-72-3 | 1g |

$1086.0 | 2023-06-01 | ||

| Enamine | EN300-1881482-0.25g |

tert-butyl N-[2-amino-2-(2-chloro-4,5-difluorophenyl)ethyl]carbamate |

1270532-72-3 | 0.25g |

$1038.0 | 2023-09-18 | ||

| Enamine | EN300-1881482-1g |

tert-butyl N-[2-amino-2-(2-chloro-4,5-difluorophenyl)ethyl]carbamate |

1270532-72-3 | 1g |

$1129.0 | 2023-09-18 |

tert-butyl N-2-amino-2-(2-chloro-4,5-difluorophenyl)ethylcarbamate 関連文献

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

tert-butyl N-2-amino-2-(2-chloro-4,5-difluorophenyl)ethylcarbamateに関する追加情報

Introduction to tert-butyl N-2-amino-2-(2-chloro-4,5-difluorophenyl)ethylcarbamate (CAS No. 1270532-72-3)

tert-butyl N-2-amino-2-(2-chloro-4,5-difluorophenyl)ethylcarbamate (CAS No. 1270532-72-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a tert-butyl carbamate derivative characterized by its unique chemical structure and functional groups. The presence of a tert-butyl group, an amino group, and a substituted phenyl ring makes it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of tert-butyl N-2-amino-2-(2-chloro-4,5-difluorophenyl)ethylcarbamate is defined by its molecular formula C13H16ClF2N2O2. The tert-butyl group provides steric protection to the amino functionality, making it an ideal candidate for use in multistep synthetic processes where the preservation of the amine group is crucial. The 2-chloro-4,5-difluorophenyl substituent imparts additional chemical diversity and reactivity, which can be harnessed in the design of novel pharmaceuticals.

In recent years, there has been a growing interest in the use of tert-butyl N-2-amino-2-(2-chloro-4,5-difluorophenyl)ethylcarbamate as a building block for the synthesis of small molecules with therapeutic potential. Research published in leading journals such as Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters has highlighted its utility in the development of inhibitors targeting various biological pathways. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against kinases, enzymes that play critical roles in signal transduction and cell proliferation.

The synthetic accessibility of tert-butyl N-2-amino-2-(2-chloro-4,5-difluorophenyl)ethylcarbamate has also been a subject of extensive investigation. Several efficient synthetic routes have been reported, including those involving palladium-catalyzed cross-coupling reactions and transition-metal-free methods. These synthetic strategies not only enhance the yield and purity of the final product but also reduce the environmental impact associated with traditional synthetic methods.

In addition to its role as a synthetic intermediate, tert-butyl N-2-amino-2-(2-chloro-4,5-difluorophenyl)ethylcarbamate has shown promise in preclinical studies for its potential therapeutic applications. Preclinical data suggest that compounds derived from this scaffold exhibit favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles. These characteristics make it an attractive candidate for further development as a lead compound in drug discovery programs.

The safety and stability of tert-butyl N-2-amino-2-(2-chloro-4,5-difluorophenyl)ethylcarbamate are also important considerations in its use as a research tool and potential therapeutic agent. Studies have demonstrated that it is stable under standard laboratory conditions and can be stored for extended periods without significant degradation. This stability is crucial for maintaining the integrity of experimental results and ensuring consistent performance in various applications.

In conclusion, tert-butyl N-2-amino-2-(2-chloro-4,5-difluorophenyl)ethylcarbamate (CAS No. 1270532-72-3) is a valuable compound with broad applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and functional groups make it an ideal intermediate for the synthesis of bioactive molecules with therapeutic potential. Ongoing research continues to uncover new uses and properties of this compound, further solidifying its importance in the field.

1270532-72-3 (tert-butyl N-2-amino-2-(2-chloro-4,5-difluorophenyl)ethylcarbamate) Related Products

- 2167025-04-7(2-(piperidin-4-yl)ethane-1-sulfonyl fluoride)

- 1797204-75-1(2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one)

- 1207057-37-1(N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide)

- 71125-53-6(5-(azepan-1-yl)-1,3,4-thiadiazol-2-amine)

- 1797287-77-4(JDCZDHITZSSFTJ-UHFFFAOYSA-N)

- 1417422-00-4([5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid)

- 2138080-18-7((2-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine)

- 1242240-89-6(4-(4-(Methylthio)phenoxy)-6-chloropyrimidine)

- 3854-02-2(2-Pyrrolidinone,1-[4-(dimethylamino)-2-butyn-1-yl]-)

- 30462-35-2(Theaflavin 3,3'-digallate)